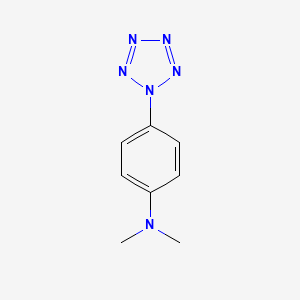
4-Dimethylaminophenylpentazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethylaminophenylpentazole is an unstable, explosive compound that contains the rare pentazole ring, composed of five nitrogen atoms. The electron-donating effect of the 4-dimethylamino substituent on the phenyl ring makes this compound one of the more stable phenylpentazoles . Despite its relative stability among pentazoles, it has a chemical half-life of only a few hours at room temperature, although it can be stored at cryogenic temperatures .
Preparation Methods
The compound was first prepared in 1956 along with other substituted phenylpentazoles . The synthetic route typically involves the reaction of aryldiazonium chlorides with azide ion at low temperatures, around -80°C . This reaction is concerted, forming the pentazole ring directly. Industrial production methods are limited due to the compound’s instability and explosive nature .
Chemical Reactions Analysis
4-Dimethylaminophenylpentazole undergoes various types of reactions, including:
Reduction: Reduction reactions are also possible but are less common.
Substitution: The compound can undergo substitution reactions, particularly involving the pentazole ring.
Common reagents used in these reactions include azide ions and aryldiazonium chlorides . Major products formed from these reactions often involve the breakdown of the pentazole ring, leading to simpler nitrogen-containing compounds .
Scientific Research Applications
4-Dimethylaminophenylpentazole has several scientific research applications:
Biology: Its instability and explosive nature limit its direct applications in biology.
Medicine: There are no significant medical applications due to its instability.
Mechanism of Action
Comparison with Similar Compounds
4-Dimethylaminophenylpentazole is unique among pentazoles due to its relative stability. Similar compounds include:
Phenylpentazole: Less stable than this compound.
2,6-Dihydroxy-4-dimethylaminophenylpentazole: Slightly more stable but more difficult to synthesize.
Pentazole: The parent compound, highly unstable and explosive.
These compounds share the pentazole ring but differ in their substituents, which affect their stability and reactivity .
Properties
CAS No. |
58402-54-3 |
|---|---|
Molecular Formula |
C8H10N6 |
Molecular Weight |
190.21 g/mol |
IUPAC Name |
N,N-dimethyl-4-(pentazol-1-yl)aniline |
InChI |
InChI=1S/C8H10N6/c1-13(2)7-3-5-8(6-4-7)14-11-9-10-12-14/h3-6H,1-2H3 |
InChI Key |
OICBARXSRMXZPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2N=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















